![molecular formula C32H32N10O2S B2486377 8-(4-ベンジドリルピペラジン-1-イル)-3-メチル-7-[2-(1-フェニルテトラゾール-5-イル)スルファニルエチル]プリン-2,6-ジオン CAS No. 674294-90-7](/img/new.no-structure.jpg)

8-(4-ベンジドリルピペラジン-1-イル)-3-メチル-7-[2-(1-フェニルテトラゾール-5-イル)スルファニルエチル]プリン-2,6-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

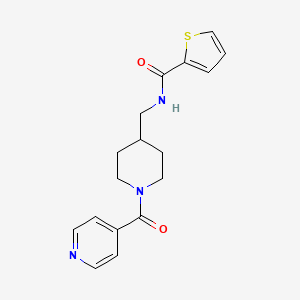

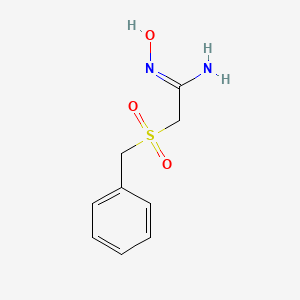

8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C32H32N10O2S and its molecular weight is 620.74. The purity is usually 95%.

BenchChem offers high-quality 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 関連性: 8-(4-ベンジドリルピペラジン-1-イル)-3-メチル-7-[2-(1-フェニルテトラゾール-5-イル)スルファニルエチル]プリン-2,6-ジオンは、効果的なhCA阻害剤として機能します。結晶構造は、hCA IIとhCA VIIとの結合相互作用を示しています。 注目すべきことに、この化合物は活性部位における異なる相互作用により、hCA VIIに対して高い選択性を示します .

- 重要性: hCA VIIの阻害は、神経障害性疼痛の管理のための新しい薬理学的アプローチを代表する可能性があります。 重炭酸塩勾配を調節することにより、この酵素は神経興奮とGABA作動性伝達に影響を与えます .

- 治療の可能性: 8-(4-ベンジドリルピペラジン-1-イル)-3-メチル-7-[2-(1-フェニルテトラゾール-5-イル)スルファニルエチル]プリン-2,6-ジオンがこれらのシステインにどのように影響するかを調査することで、神経保護戦略につながる可能性があります .

炭酸脱水酵素阻害

神経障害性疼痛の治療

抗痙攣性

創薬のための構造的洞察

神経保護メカニズム

膜結合型hCAアイソフォーム

要約すると、8-(4-ベンジドリルピペラジン-1-イル)-3-メチル-7-[2-(1-フェニルテトラゾール-5-イル)スルファニルエチル]プリン-2,6-ジオンは、神経学、創薬、および潜在的な治療介入に対する影響を秘めた汎用性の高い化合物として有望です。 研究者は、その多面的な用途を調査し続けています . 🌟

作用機序

Target of Action

The primary target of this compound is human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, the compound has been shown to interact with hCA II and the brain-associated hCA VII .

Mode of Action

The compound is an effective hCA inhibitor designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

hCAs play a crucial role in various biochemical pathways. They facilitate the binding of the CO2 substrate and assist the catalytic reaction . hCA VII, in particular, is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions . It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .

Pharmacokinetics

The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hca isoforms .

Result of Action

The inhibition of hCA VII by this compound may represent a novel pharmacologic mechanism for the treatment of neuropathic pain . Moreover, a role for hCA VII reactive cysteines towards oxidative insult has been proposed .

生化学分析

Biochemical Properties

The compound interacts with human carbonic anhydrase (hCA), a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and proton ions . It acts as an effective inhibitor of hCA, particularly the brain-associated hCA VII . The compound’s benzhydrylpiperazine group serves as a tail, contributing to its inhibitory function .

Cellular Effects

The compound’s inhibitory action on hCA VII can influence various cellular processes. hCA VII is mainly expressed in brain tissues and plays a role in neuronal excitation . By inhibiting hCA VII, 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione could potentially affect these processes.

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with hCA. The deprotonated nitrogen atom of its sulfonamide moiety coordinates the catalytic zinc ion in hCA, displacing the water molecule/hydroxide ion present in the native enzymes . This interaction inhibits the enzyme’s activity .

Metabolic Pathways

The compound’s involvement in metabolic pathways is primarily through its interaction with hCA, which plays a crucial role in the reversible hydration of carbon dioxide, a fundamental metabolic process .

特性

CAS番号 |

674294-90-7 |

|---|---|

分子式 |

C32H32N10O2S |

分子量 |

620.74 |

IUPAC名 |

8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |

InChI |

InChI=1S/C32H32N10O2S/c1-38-28-27(29(43)34-31(38)44)41(21-22-45-32-35-36-37-42(32)25-15-9-4-10-16-25)30(33-28)40-19-17-39(18-20-40)26(23-11-5-2-6-12-23)24-13-7-3-8-14-24/h2-16,26H,17-22H2,1H3,(H,34,43,44) |

InChIキー |

NGNBLUMTTZXJJQ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCSC6=NN=NN6C7=CC=CC=C7 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B2486297.png)

![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2486302.png)

![1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2486306.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2486308.png)

![N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2486309.png)

![N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486311.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2486317.png)